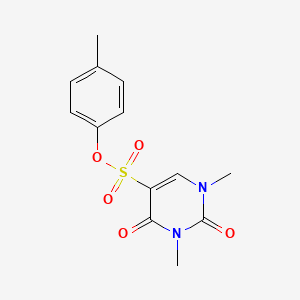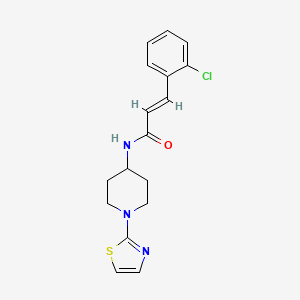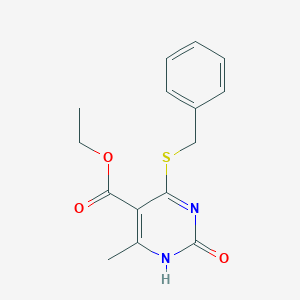
(4-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonate group, which is a salt or ester of a sulfonic acid. It consists of a sulfur atom bonded to an oxygen atom and a carbon atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been synthesized in high yields (80–90%) .Chemical Reactions Analysis
In the case of similar compounds, they have been used to synthesize degradable and chemically recyclable polymers . These polymers degrade in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures .科学的研究の応用
Xylan Derivatives and Application Potential
Xylan derivatives, such as those synthesized through chemical modifications involving sulfonate groups, have shown significant promise in creating biopolymer ethers and esters with specific properties. These properties are influenced by the functional groups, degree of substitution, and substitution patterns. Applications for these derivatives include drug delivery systems, where xylan esters can form spherical nanoparticles for targeted delivery, as well as industrial applications like paper strength additives, flocculation aids, and antimicrobial agents. The study by Petzold-Welcke et al. (2014) outlines the synthesis and potential applications of xylan esters, highlighting their versatile application potential in both medicinal and industrial fields (Petzold-Welcke et al., 2014).
Dimethyl Sulfoxide (DMSO) and Cosolvent Mixtures
DMSO is recognized for its solvent properties, low toxicity, and environmental compatibility. It is utilized across a broad spectrum of applications, from medicine and biotechnology to electrochemistry and laser physics. The interaction of DMSO with other substances, particularly through hydrogen bonds and van der Waals forces, plays a crucial role in its effectiveness as a solvent. The review by Kiefer et al. (2011) delves into DMSO's interactions with cosolvent molecules, providing insights into its versatile use in scientific research (Kiefer et al., 2011).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds are a significant class of synthetic antibiotics used for treating bacterial infections and diseases caused by microorganisms. Beyond their antibacterial properties, sulfonamides have found applications in treating diseases like cancer, glaucoma, and Alzheimer’s. The review by Gulcin and Taslimi (2018) covers the main classes of sulfonamide inhibitors investigated between 2013 and the present, highlighting their therapeutic potential across a range of conditions (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
(4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-4-6-10(7-5-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJTWGYMCGUKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine](/img/structure/B2962557.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)


![N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2962564.png)
![N-(3-methylbutyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2962565.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)

![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2962577.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2962579.png)
